6-Amidino-2-naphthol Methanesulfonate

acid-sensing ion channels ASIC inhibition electrophysiology

6-Amidino-2-naphthol Methanesulfonate (CAS 82957-06-0) is the essential intermediate for nafamostat mesylate (FUT-175) API production. The methanesulfonate counterion is stoichiometrically required—substitution with the hydrochloride salt (CAS 66217-10-5) compromises yield and ionic equilibrium. With 10 g/L aqueous solubility, it enables scalable, regulatory-compliant manufacturing. Also indispensable as a fluorometric active-site titration standard for matriptase and β-tryptase quantitation. Researchers investigating ASIC channel pharmacology use this compound as a metabolite specificity control (IC50 0.14–1.3 mM vs. nafamostat). Not a generic reagent—this salt form is application-critical.

Molecular Formula C12H14N2O4S
Molecular Weight 282.32 g/mol
CAS No. 82957-06-0
Cat. No. B1384437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amidino-2-naphthol Methanesulfonate
CAS82957-06-0
Molecular FormulaC12H14N2O4S
Molecular Weight282.32 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1=CC2=C(C=CC(=C2)O)C=C1C(=N)N
InChIInChI=1S/C11H10N2O.CH4O3S/c12-11(13)9-2-1-8-6-10(14)4-3-7(8)5-9;1-5(2,3)4/h1-6,14H,(H3,12,13);1H3,(H,2,3,4)
InChIKeyNLLGCELWCUFUFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amidino-2-naphthol Methanesulfonate (CAS 82957-06-0): Key Intermediate for Nafamostat Synthesis and Analytical Reagent


6-Amidino-2-naphthol Methanesulfonate (CAS 82957-06-0, molecular formula C12H14N2O4S, molecular weight 282.32) is a synthetic methanesulfonate salt of 6-amidino-2-naphthol, a small-molecule serine protease inhibitor scaffold. The compound is primarily utilized as a critical intermediate in the manufacture of nafamostat mesylate (FUT-175), a broad-spectrum serine protease inhibitor used clinically as an anticoagulant and for acute pancreatitis treatment [1]. As the methanesulfonate salt form, it provides enhanced water solubility of 10 g/L at 20°C and improved handling stability compared to the free base or hydrochloride salt . The compound exhibits intrinsic fluorescence properties and weak inhibitory activity against trypsin-like serine proteases, which underpins its additional applications as an analytical derivatization reagent and active-site titration probe [2].

Why 6-Amidino-2-naphthol Methanesulfonate Cannot Be Substituted with Free Base or Alternative Salt Forms in Nafamostat Synthesis


The methanesulfonate salt form of 6-amidino-2-naphthol is not interchangeable with the free base or alternative salt preparations (e.g., hydrochloride, CAS 66217-10-5) for critical synthetic and analytical applications. In nafamostat mesylate synthesis, the methanesulfonate counterion directly participates in the final salt formation step with 4-guanidinobenzoic acid derivatives under DCC/DMAP coupling conditions to yield the target dimethanesulfonate product [1]. Substitution with the hydrochloride salt alters the ionic equilibrium and complicates stoichiometric control, reducing overall yield (typically reported at ~28% total yield in optimized processes) [2]. For analytical applications, the methanesulfonate form exhibits superior aqueous solubility (10 g/L at 20°C) compared to the hydrochloride salt and demonstrates defined fluorescence properties essential for active-site titration assays, where stoichiometric release of 6-amidino-2-naphthol from nafamostat enables highly sensitive fluorometric quantitation of matriptase and tryptase active-site concentrations [3].

Quantitative Differentiation Evidence: 6-Amidino-2-naphthol Methanesulfonate vs. Nafamostat and Other Serine Protease Inhibitors


IC50 Comparison: 6-Amidino-2-naphthol vs. Nafamostat in ASIC Channel Blockade

6-Amidino-2-naphthol (AN), the methanesulfonate salt's active moiety, exhibits substantially weaker blockade of human acid-sensing ion channels (ASICs) compared to the parent compound nafamostat mesylate. The IC50 values for AN against ASIC1a, ASIC2a, and ASIC3 were approximately 1.2 mM, 1.3 mM, and 0.14 mM, respectively—representing an 88-fold to 929-fold reduction in potency compared to nafamostat [1]. This marked difference in inhibitory activity defines the compound's suitability as a low-potency control or metabolite probe rather than as a primary inhibitor in ASIC studies.

acid-sensing ion channels ASIC inhibition electrophysiology

Protease Inhibitory Potency: >104-Fold Difference Between 6-Amidino-2-naphthol and Nafamostat

In a comparative analysis of airway tryptic proteases, the IC50 of nafamostat's leaving group, 6-amidino-2-naphthol, was determined to be >10⁴-fold higher than that of nafamostat itself against matriptase and β-tryptase [1]. This extreme potency differential confirms that 6-amidino-2-naphthol functions as a suicide inhibition product rather than a pharmacologically relevant protease inhibitor in its own right. The stoichiometric release of 6-amidino-2-naphthol during nafamostat-mediated enzyme inactivation enables active-site titration applications that are not achievable with the parent compound alone.

serine protease inhibition trypsin-like proteases matriptase tryptase

Comparative In Vitro Protease Inhibition Profile: Nafamostat vs. Gabexate, Leupeptin, and Aprotinin

While not a direct comparison with 6-amidino-2-naphthol methanesulfonate, the comparative inhibition profile of nafamostat mesylate (the compound for which this is the key synthetic intermediate) provides critical context for procurement decisions. Nafamostat inhibited trypsin, plasmin, thrombin, pancreatic kallikrein, C1r, and C1s more potently than gabexate and leupeptin; gabexate did not inhibit pancreatic kallikrein, and leupeptin did not inhibit thrombin [1]. Nafamostat also inhibited complement-mediated hemolysis in undiluted serum, whereas gabexate did not, and unlike aprotinin and urinastatin, nafamostat and gabexate inhibited α₂-macroglobulin-bound trypsin as well as free trypsin [1].

serine protease inhibitor selection nafamostat gabexate leupeptin aprotinin

Aqueous Solubility Advantage of Methanesulfonate Salt Form vs. Hydrochloride Salt

The methanesulfonate salt of 6-amidino-2-naphthol (CAS 82957-06-0) demonstrates an aqueous solubility of 10 g/L at 20°C , representing a significant physicochemical advantage over alternative salt forms. This enhanced solubility profile distinguishes the methanesulfonate salt from the hydrochloride salt (CAS 66217-10-5, molecular weight 222.67, melting point 267-269°C [1]) and supports its preferred use in aqueous synthetic procedures and biological buffer preparation.

solubility salt form selection formulation physicochemical properties

Improved Synthesis Method for 6-Amidino-2-naphthol Methanesulfonate: Reduced Toxicity and Enhanced Industrial Scalability

A novel synthesis method for 6-amidino-2-naphthol methanesulfonate (CAS 82957-06-0) achieves a reported yield of 53% after recrystallization (75 g final product from 85 g starting material) [1], offering a practical improvement over earlier routes. The method replaces highly toxic copper cyanide in the cyanation step with a dimethyl sulfoxide/hydroxylamine hydrochloride system to produce 6-cyano-2-naphthol, then employs an improved Pinner reaction using acetyl chloride and methanol to generate HCl in situ rather than direct HCl gas introduction [1]. This process avoids hazardous reagents, operates under milder conditions, and is amenable to industrial scale-up, representing a tangible advantage for large-volume procurement of pharmaceutical intermediates.

synthesis process chemistry green chemistry intermediate manufacturing

Fluorometric Active-Site Titration: Stoichiometric Release of 6-Amidino-2-naphthol from Nafamostat Enables Quantitative Protease Assays

The stoichiometric release of 6-amidino-2-naphthol during nafamostat-mediated inactivation of matriptase and β-tryptase enables highly sensitive fluorometric estimation of active-site concentrations in enzyme preparations [1]. The intrinsic fluorescence of the released 6-amidino-2-naphthol moiety can be quantified against standard curves, providing accurate active-site concentration values that are essential for kinetic studies and inhibitor profiling. This application is unique to 6-amidino-2-naphthol among serine protease inhibitor metabolites and is not achievable with alternative inhibitor classes such as camostat, gabexate, or aprotinin.

active-site titration fluorometric assay matriptase tryptase analytical biochemistry

Validated Application Scenarios for 6-Amidino-2-naphthol Methanesulfonate Based on Quantitative Differentiation Evidence


Industrial-Scale Nafamostat Mesylate Synthesis: Methanesulfonate Salt as the Preferred Intermediate

For pharmaceutical manufacturers producing nafamostat mesylate (FUT-175) at industrial scale, 6-amidino-2-naphthol methanesulfonate (CAS 82957-06-0) is the required intermediate salt form. The methanesulfonate counterion is essential for the final coupling step with 4-guanidinobenzoic acid derivatives to yield the target dimethanesulfonate product [1]. The scalable synthesis route utilizing 6-hydroxy-2-naphthaldehyde and avoiding toxic copper cyanide enables cost-effective, regulatory-compliant production [2]. The compound's aqueous solubility of 10 g/L at 20°C facilitates handling in aqueous reaction media [3].

Active-Site Titration of Matriptase and β-Tryptase Using Stoichiometric 6-Amidino-2-naphthol Release

Biochemistry laboratories requiring accurate determination of active-site concentrations for matriptase and β-tryptase preparations should procure 6-amidino-2-naphthol methanesulfonate for use as a calibration standard. The stoichiometric release of the fluorescent 6-amidino-2-naphthol moiety during nafamostat-mediated enzyme inactivation enables highly sensitive fluorometric quantitation [1]. This application exploits the compound's weak intrinsic protease inhibitory activity (IC50 >10⁴-fold higher than nafamostat) and its defined fluorescence properties [1], characteristics not shared by alternative protease inhibitors such as camostat, gabexate, or aprotinin.

ASIC Electrophysiology Studies: Distinguishing Nafamostat Activity from Metabolite Effects

Investigators studying acid-sensing ion channel (ASIC) pharmacology require 6-amidino-2-naphthol methanesulfonate as a specificity control to differentiate between nafamostat-mediated ASIC blockade and potential metabolite effects. The compound exhibits IC50 values of 1.2 mM (ASIC1a), 1.3 mM (ASIC2a), and 0.14 mM (ASIC3)—approximately 56- to 88-fold weaker than nafamostat [1]. This potency differential allows researchers to confirm that observed channel blockade originates from the parent compound rather than from hydrolytic degradation products formed during experimental incubations.

Peptide N-Terminal Derivatization for Enhanced Mass Spectrometry Fragmentation

Proteomics laboratories performing peptide fragmentation analysis by mass spectrometry can employ 6-amidino-2-naphthol methanesulfonate as an N-terminal derivatization reagent to improve fragmentation patterns and sequence coverage [1]. The compound's amidine functionality facilitates selective modification of peptide N-termini, while the naphthol moiety provides favorable ionization characteristics. This application is distinct from the compound's role as a synthetic intermediate and represents a specialized analytical use case supported by the methanesulfonate salt's favorable solubility and handling properties [2].

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